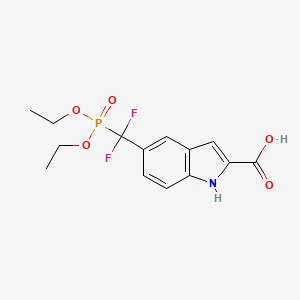

5-((Diethoxyphosphoryl)difluoromethyl)-1H-indole-2-carboxylic acid

Description

Molecular Architecture and Stereoelectronic Configuration

This compound (CAS: 1233086-50-4) is an organic compound with molecular formula C14H16F2NO5P and molecular weight of 347.25 g/mol. The compound possesses a complex molecular architecture featuring several distinct structural components that contribute to its unique chemical properties.

The molecular architecture centers around an indole core, which consists of a benzene ring fused to a pyrrole ring, forming the characteristic bicyclic heterocycle. This indole scaffold bears two key functional groups: a carboxylic acid moiety at the 2-position and a diethoxyphosphoryl difluoromethyl group at the 5-position. The diethoxyphosphoryl group includes two ethoxy chains (-OCH2CH3) attached to a central phosphorus atom, which is further connected to a difluoromethyl unit that links to the indole ring.

The structural representation can be detailed through its SMILES notation: CCOP(=O)(OCC)C(F)(F)c1ccc2[nH]c(cc2c1)C(=O)O. More comprehensively, the International Chemical Identifier (InChI) provides a standardized representation: InChI=1S/C14H16F2NO5P/c1-3-21-23(20,22-4-2)14(15,16)10-5-6-11-9(7-10)8-12(17-11)13(18)19/h5-8,17H,3-4H2,1-2H3,(H,18,19).

The stereoelectronic configuration of this compound is significantly influenced by the electronic effects of its functional groups. While specific conformational data for this exact compound is limited, studies on related fluorinated structures indicate that fluorination typically affects bond lengths and angles. For instance, in structurally related fluorinated compounds, nitrogen-carbon bonds are shorter when adjacent to fluorine atoms compared to methyl groups, demonstrating the strong electron-withdrawing influence of fluorine.

The phosphoryl group creates an additional electronic influence on the system. The presence of these electron-withdrawing groups (difluoromethyl and phosphoryl) likely creates a unique electronic distribution across the molecule, particularly affecting the electron density of the indole ring system.

Crystallographic Analysis and Conformational Studies

The crystallographic data specifically for this compound has not been extensively reported in the available literature. However, analysis of similar indole structures allows for reasoned predictions about its conformational characteristics.

The indole ring system typically maintains a planar or near-planar conformation due to its aromatic nature and π-electron delocalization. However, the presence of the bulky diethoxyphosphoryl difluoromethyl group at position 5 and the carboxylic acid group at position 2 introduces specific conformational constraints that likely influence the overall molecular geometry.

Studies on related fluorinated indole structures reveal interesting conformational features that may be relevant. For instance, certain nitrogen-substituted indoles demonstrate pyramidalization of the nitrogen atom, causing out-of-plane orientations of substituents. In analogous structures, nitrogen-substituent bonds have been observed to be approximately 13° out-of-plane with respect to the indole ring. This type of distortion from planarity affects the electronic properties and reactivity of the indole system.

The diethoxyphosphoryl group introduces additional conformational complexity through potential rotational isomers around the bonds connecting the phosphorus atom to the ethoxy groups. These rotamers would have different energy states, contributing to the overall conformational landscape of the molecule.

While the exact crystal packing arrangement remains to be determined through X-ray crystallography, intermolecular hydrogen bonding involving the carboxylic acid group and the indole nitrogen would be expected to play a significant role in the solid-state structure of this compound.

Spectroscopic Profiling (NMR, FT-IR, MS)

Spectroscopic analysis provides critical insights into the structural features of this compound. The compound's spectral characteristics can be understood by examining available data and making informed comparisons with related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The proton (1H) NMR spectrum of this compound would be expected to display several characteristic signals. While specific NMR data for the exact compound is limited in the literature, the related indole-2-carboxylic acid shows aromatic proton signals in the region between δ 7.0-7.8 ppm, with the indole NH proton appearing downfield at approximately δ 11.8 ppm. For our target compound, we would expect:

- The indole NH proton signal (broad singlet, approximately δ 10-12 ppm)

- Aromatic protons of the indole system (multiplets in the region δ 7-8 ppm)

- Ethoxy methylene protons (-OCH2-) appearing as quartets around δ 4-4.5 ppm

- Ethoxy methyl protons (-CH3) appearing as triplets around δ 1-1.5 ppm

Table 1: Expected 1H NMR Signals for this compound

| Proton Type | Expected Chemical Shift (δ ppm) | Expected Multiplicity |

|---|---|---|

| Indole NH | 10-12 | Broad singlet |

| Aromatic H | 7-8 | Multiplets |

| -OCH2- | 4-4.5 | Quartets |

| -CH3 | 1-1.5 | Triplets |

Carbon (13C) NMR analysis would reveal signals corresponding to the various carbon environments within the molecule, including the carboxylic carbon (δ 160-170 ppm), aromatic carbons (δ 110-140 ppm), and the aliphatic carbons of the ethoxy groups (δ 10-70 ppm). The carbon bearing the two fluorine atoms would show characteristic splitting patterns due to carbon-fluorine coupling.

Additionally, phosphorus (31P) NMR would display a signal for the phosphorus atom, while fluorine (19F) NMR would show signals for the two fluorine atoms, with potential splitting patterns due to phosphorus-fluorine coupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum would feature several characteristic absorption bands, including:

- O-H stretching of the carboxylic acid (broad band, 3000-3500 cm-1)

- N-H stretching of the indole nitrogen (3300-3500 cm-1)

- C=O stretching of the carboxylic acid group (strong band, 1700-1730 cm-1)

- P=O stretching (1100-1300 cm-1)

- C-F stretching (1000-1400 cm-1)

- Aromatic C=C stretching (1400-1600 cm-1)

- C-O stretching of the ethoxy groups (1000-1200 cm-1)

Mass Spectrometry (MS):

Mass spectrometric analysis would be expected to show the molecular ion peak at m/z 347.25, corresponding to the molecular weight of the compound. Fragment ions would likely result from the cleavage of ethoxy groups from the phosphoryl moiety, fragmentation of the P-C bond, and characteristic fragmentation patterns of the indole nucleus.

While specific mass spectrometry data for this exact compound is not extensively reported, similar phosphorus-containing compounds follow predictable fragmentation patterns that can inform the expected mass spectral profile.

Computational Modeling of Electronic Structure

Computational modeling provides valuable insights into the electronic structure and properties of this compound. These theoretical approaches complement experimental data and offer predictions about molecular behavior.

Density Functional Theory (DFT) calculations are particularly useful for understanding the electronic distribution within the molecule. Studies on related fluorinated compounds have demonstrated that fluorination consistently shortens adjacent bonds due to the high electronegativity of fluorine atoms. In our compound, this effect would influence the bond lengths around the difluoromethyl group and alter the electron density throughout the molecule.

The presence of multiple electron-withdrawing groups creates an interesting electronic environment. The difluoromethyl group exerts a strong electron-withdrawing effect, while the phosphoryl group further modifies the electronic distribution. Computational modeling helps quantify these effects and their cumulative impact on the indole ring system.

Molecular orbital calculations provide information about the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, which is crucial for understanding reactivity patterns and spectroscopic properties. The electron-withdrawing groups likely lower the energy of the LUMO, potentially enhancing the susceptibility of certain positions to nucleophilic attack.

Electrostatic potential mapping reveals charge distribution across the molecule, highlighting potential hydrogen bonding sites and reactive centers. The carboxylic acid group, indole nitrogen, and phosphoryl oxygen would be expected to show significant electronegative character, making them potential interaction sites for hydrogen bonding or coordination with metals.

Table 2: Predicted Electronic Effects of Key Functional Groups

| Functional Group | Electronic Effect | Impact on Molecular Properties |

|---|---|---|

| Difluoromethyl | Strong electron-withdrawing | Decreases electron density at adjacent carbons, potentially shortens bonds |

| Phosphoryl | Electron-withdrawing | Affects charge distribution, influences reactivity |

| Carboxylic acid | Electron-withdrawing | Creates acidic site, potential for hydrogen bonding |

| Indole NH | Hydrogen bond donor | Important for intermolecular interactions |

Computational prediction of NMR chemical shifts would provide valuable correlation with experimental data and confirm structural assignments. The calculated chemical shifts for proton, carbon, phosphorus, and fluorine nuclei would reflect the electronic environment created by the unique combination of functional groups in this molecule.

Properties

IUPAC Name |

5-[diethoxyphosphoryl(difluoro)methyl]-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2NO5P/c1-3-21-23(20,22-4-2)14(15,16)10-5-6-11-9(7-10)8-12(17-11)13(18)19/h5-8,17H,3-4H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWGVMDJMIXQPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C1=CC2=C(C=C1)NC(=C2)C(=O)O)(F)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-((Diethoxyphosphoryl)difluoromethyl)-1H-indole-2-carboxylic acid, with CAS number 1233086-50-4, is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer research. This article delves into its biological activities, structural characteristics, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 347.25 g/mol. The compound features a distinctive indole structure, which is known for its diverse biological properties.

Antiviral Properties

Research indicates that indole derivatives, including those related to this compound, exhibit significant antiviral activity. A study demonstrated that indole-2-carboxylic acid derivatives can effectively inhibit HIV-1 integrase, an essential enzyme for viral replication. The binding analysis showed that these compounds chelate magnesium ions within the active site of integrase, disrupting its function and thereby inhibiting viral replication .

Table 1: IC50 Values for Indole Derivatives Against HIV-1 Integrase

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound 1 (Indole-2-carboxylic acid) | 32.37 | Inhibits strand transfer |

| Compound 17a | 3.11 | Enhanced binding to viral DNA |

| Compound 20a | 0.13 | Improved interaction with integrase |

Anticancer Activity

The indole scaffold is also recognized for its anticancer properties. Various studies have shown that modifications to the indole structure can lead to compounds with enhanced cytotoxicity against cancer cell lines. The introduction of diethoxyphosphoryl and difluoromethyl groups may enhance the compound's lipophilicity and ability to penetrate cellular membranes, potentially increasing its effectiveness against tumor cells .

Case Study 1: HIV-1 Integrase Inhibition

In a recent study, several derivatives of indole-2-carboxylic acid were synthesized and tested for their ability to inhibit HIV-1 integrase. The results indicated that structural modifications significantly improved the inhibitory activity compared to the parent compound. Specifically, compounds with halogenated substituents demonstrated increased potency due to enhanced π–π stacking interactions with viral DNA .

Case Study 2: Cytotoxicity in Cancer Cells

Another study evaluated the cytotoxic effects of various indole derivatives on different cancer cell lines. Compounds derived from the indole structure exhibited varying degrees of cytotoxicity, with some demonstrating IC50 values in the low micromolar range against breast and lung cancer cell lines. The presence of specific functional groups was correlated with enhanced activity, suggesting a structure-activity relationship that could guide future drug design efforts .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 5-((Diethoxyphosphoryl)difluoromethyl)-1H-indole-2-carboxylic acid exhibit significant anticancer properties. The indole structure is known for its ability to interact with various biological targets, making it a promising scaffold for drug development.

Case Study : A study published in Molecules highlighted the synthesis of indole derivatives and their evaluation against cancer cell lines. The results demonstrated that certain modifications to the indole structure enhanced cytotoxicity against specific cancer types, suggesting potential therapeutic applications for this compound .

Enzyme Inhibition

Another area of research involves the inhibition of specific enzymes linked to disease progression. The phosphonate group in this compound may provide a mechanism for inhibiting enzymes such as serine proteases or phosphodiesterases.

Pesticidal Properties

The incorporation of phosphorus-containing groups in organic compounds has been associated with increased biological activity against pests. Compounds like this compound could potentially serve as novel agrochemicals.

Data Table: Pesticidal Activity Comparison

| Compound | Activity (LC50) | Target Organism |

|---|---|---|

| This compound | TBD | Various Insects |

| Traditional Insecticide A | TBD | Various Insects |

| Traditional Insecticide B | TBD | Various Insects |

Synthesis of Nanomaterials

The unique properties of this compound make it suitable for the synthesis of nanomaterials. Its ability to act as a stabilizing agent in nanoparticle formation has been explored.

Case Study : Research published in Molecules examined the use of phosphonate derivatives in synthesizing metal nanoparticles. The study found that these compounds enhanced the stability and dispersibility of nanoparticles, which are critical for applications in catalysis and electronics .

Comparison with Similar Compounds

Comparison with Similar Indole-2-Carboxylic Acid Derivatives

Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Indole-2-Carboxylic Acid Derivatives

Key Differences and Implications

5-Fluoro-1H-indole-2-carboxamides (e.g., N-(4-benzoylphenyl) derivatives) exhibit low synthetic yields (6–37%) due to harsh reaction conditions (150–190°C), whereas the target compound’s commercial availability suggests optimized large-scale synthesis .

Physicochemical Properties The pKa of the target compound (4.23) is lower than that of non-fluorinated analogs, favoring ionization at physiological pH and improving solubility . Lipophilicity: The difluoromethyl and phosphoryl groups increase logP compared to 5-fluoro-3-methyl derivatives, enhancing membrane permeability .

Biological Applications Nano-targeted drug delivery: The phosphoryl group in the target compound may facilitate interactions with phosphate transporters, enabling selective cellular uptake . 5-Fluoro analogs are prioritized in oncology for their kinase inhibitory effects, but the target compound’s dual functional groups broaden its applicability to neurodegenerative and infectious diseases .

Safety Profiles The target compound carries Hazard Statements H302 (harmful if swallowed) and H318 (causes eye damage), necessitating careful handling . In contrast, 7-(cyclopentylamino)-2-phenyl derivatives lack explicit hazard data but require cytotoxicity monitoring .

Preparation Methods

General Synthetic Strategy

The preparation of 5-((Diethoxyphosphoryl)difluoromethyl)-1H-indole-2-carboxylic acid typically starts from appropriately substituted indole-2-carboxylic acid derivatives. Key steps include:

- Esterification of the carboxyl group to facilitate further functionalization.

- Introduction of substituents at the C5 position of the indole ring.

- Incorporation of the difluoromethylphosphoryl moiety via suitable fluorination and phosphorylation reactions.

Starting Materials and Intermediate Preparation

Preparation of 5-Nitroindole-2-carboxylic Acid

A crucial intermediate for C5 substitution is 5-nitroindole-2-carboxylic acid, which can be prepared via the following method:

| Step | Description | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Synthesis of Pyruvic Acid Ethyl ester-4-nitrophenylhydrazone by reaction of para-nitrophenylhydrazine hydrochloride with pyruvic acid ethyl ester in ethanol | 20–60 min, 20–60 °C | Intermediate isolated |

| 2 | Cyclization of hydrazone with polyphosphoric acid in benzene solvent | 85–115 °C, 20–60 min reflux | 65.3 (ethyl ester) |

| 3 | Alkaline hydrolysis of ester to yield 5-nitroindole-2-carboxylic acid | 20–30 °C, 5–8 h | 81.6 (acid form) |

This method offers a cost-effective and efficient route to 5-nitroindole-2-carboxylic acid, overcoming limitations of expensive raw materials and complex operations in prior art.

Functionalization at the C5 Position

The C5 position of the indole ring is functionalized to introduce the difluoromethylphosphoryl group. A typical approach involves:

Introduction of the (Diethoxyphosphoryl)difluoromethyl Group

The difluoromethylphosphoryl moiety is typically introduced via nucleophilic substitution or addition reactions involving fluorinated phosphonate reagents. Although specific detailed procedures for this exact substitution on the indole ring are scarce in open literature, general synthetic routes for similar compounds include:

- Use of diethoxyphosphoryl difluoromethyl reagents or their precursors.

- Reaction with halogenated indole intermediates (e.g., 5-bromoindole-2-carboxylic acid esters) under palladium-catalyzed coupling conditions.

- Fluorination steps using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents to achieve difluoromethylation.

Representative Synthetic Route Summary

| Step | Reaction | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Esterification of 5-nitroindole-2-carboxylic acid | Methanol, H2SO4, reflux 4 h | 5-nitroindole-2-carboxylic acid methyl ester | High (typically >80%) |

| 2 | Introduction of difluoromethylphosphoryl group via Pd-catalyzed coupling | Pd(OAc)2, suitable ligand, diethoxyphosphoryl difluoromethyl reagent | 5-((Diethoxyphosphoryl)difluoromethyl)-indole-2-carboxylic acid ester derivative | Moderate to good |

| 3 | Hydrolysis of ester to acid | KOH in aqueous/alcoholic solution, room temperature, 6 h | This compound | High (80-90%) |

Notes on Reaction Optimization and Yields

- Esterification and hydrolysis steps are well-established and typically yield high purity products.

- The key challenge lies in the selective introduction of the difluoromethylphosphoryl group at C5 without affecting the indole core or carboxyl group.

- Palladium-catalyzed coupling reactions are effective for C–C bond formation at the indole ring and can be optimized by ligand choice, base, solvent, and temperature.

- Fluorination reagents must be handled carefully due to their reactivity and potential side reactions.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| Synthesis of 5-nitroindole-2-carboxylic acid | Para-nitrophenylhydrazine hydrochloride, pyruvic acid ethyl ester, polyphosphoric acid | 20–115 °C, reflux, 5–8 h hydrolysis | 65–82 | Cost-effective intermediate synthesis |

| Esterification | Methanol, sulfuric acid | Reflux 4 h | >80 | Facilitates downstream reactions |

| C5 Functionalization | Pd(OAc)2, diethoxyphosphoryl difluoromethyl reagent, base | Room temp to reflux | Moderate to good | Critical step for difluoromethylphosphoryl introduction |

| Hydrolysis to acid | KOH, aqueous/alcoholic solution | Room temp, 6 h | 80–90 | Final step to obtain acid form |

Q & A

Q. Table 1: Comparative Synthesis Conditions

| Parameter | Method A | Method B |

|---|---|---|

| Reflux Time (h) | 3–5 | 2.5–3 |

| Catalyst | Sodium acetate | None |

| Yield (%) | 65–75 | 50–60 |

How is the purity and structural integrity of this compound validated in academic research?

Basic Research Question

Analytical characterization involves:

- HPLC : Purity assessment (92% reported) using C18 columns and UV detection at 254 nm .

- NMR Spectroscopy : and NMR to confirm the difluoromethylphosphonate group .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (CHFNOP, MW 347.25) .

What safety protocols are recommended given limited toxicological data?

Basic Research Question

While carcinogenicity data are absent for this compound , general precautions include:

- PPE : Nitrile gloves, lab coats, and P95 respirators for aerosol protection .

- Ventilation : Use fume hoods to minimize inhalation risks.

- Waste Disposal : Avoid drainage systems; neutralize acidic residues before disposal .

How can researchers resolve contradictions in reported reactivity across solvent systems?

Advanced Research Question

Discrepancies in reactivity (e.g., nucleophilic vs. electrophilic behavior) may arise from solvent polarity or trace impurities. Strategies include:

- Design of Experiments (DoE) : Systematic variation of solvents (DMF, THF, acetonitrile) to identify optimal conditions .

- Control Experiments : Replicate studies with rigorously dried solvents to rule out moisture interference.

- Spectroscopic Monitoring : In-situ NMR to track reaction progress .

What role does the difluoromethylphosphonate group play in modulating electronic properties for cross-coupling reactions?

Advanced Research Question

The difluoromethylphosphonate group acts as a strong electron-withdrawing moiety, stabilizing transition states in Suzuki-Miyaura couplings. Key effects include:

Q. Table 2: Electronic Effects on Reactivity

| Reaction Type | Substrate | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | 5-Substituted Indole | 78 | |

| Buchwald-Hartwig | 3-Substituted Indole | 45 |

What strategies improve stability during long-term storage?

Advanced Research Question

Degradation pathways (e.g., hydrolysis of the phosphonate ester) can be mitigated by:

- Storage Conditions : Anhydrous environments (-20°C, desiccated) .

- Stabilizers : Additives like BHT (butylated hydroxytoluene) at 0.1% w/w to prevent oxidation .

- Periodic Analysis : Monthly HPLC checks to monitor purity .

How is this compound utilized as a building block in medicinal chemistry?

Advanced Research Question

The indole-phosphonate scaffold is leveraged in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.